Cas no 821777-03-1 (1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-)

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- structure
821777-03-1 structure
Product name:1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
CAS No:821777-03-1
MF:C12H18ClN3O2
MW:271.743221759796
CID:697273
PubChem ID:11254274

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
    • N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylpropane-1,3-diamine
    • DTXSID10460272
    • 821777-03-1
    • SCHEMBL6819775
    • Inchi: InChI=1S/C12H18ClN3O2/c1-14(2)7-4-8-15(3)12-6-5-10(16(17)18)9-11(12)13/h5-6,9H,4,7-8H2,1-3H3
    • InChI Key: YPEKGRUFNBEKQL-UHFFFAOYSA-N
    • SMILES: CN(C)CCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 271.1087545g/mol
  • Monoisotopic Mass: 271.1087545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.3Ų

1,3-Propanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl- Related Literature

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